Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]-
Description
Benzenecarboximidamide derivatives are a class of organic compounds characterized by a benzene ring substituted with a carboximidamide group (-C(=NH)NH₂) and additional functional groups. The compound Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]- features:
- A 1-naphthalenyl group (a fused bicyclic aromatic system) attached via a ketone-containing propyl chain.
- A carboximidamide substituent at the para position of the benzene ring.
Properties
CAS No. |
62178-65-8 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(3-naphthalen-1-ylpropanoyl)benzenecarboximidamide |
InChI |
InChI=1S/C20H18N2O/c21-20(22)17-10-8-16(9-11-17)19(23)13-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H3,21,22) |
InChI Key |
NBGFGGIDANFMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)C3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-(Naphthalen-1-yl)propanoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is subsequently reacted with benzimidamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (Br2, Cl2), nitric acid (HNO3), or alkyl halides (R-X).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives of the propanoyl moiety.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its structural similarity to other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below compares Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]- with structurally related compounds:
Key Observations:
Substituent Impact on Properties: The 1-naphthalenyl group in the target compound likely enhances hydrophobicity (XLogP ~4) compared to the phenoxyphenyl analog (XLogP 4), but both share similar molecular weights . Sulfonamide-containing derivatives (e.g., CAS 92953-62-3) exhibit higher polarity (PSA >100 Ų) due to additional hydrogen-bonding groups .
Biological Activity
Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]- (CAS No. 61883-22-5) is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18N2O
- Molecular Weight : 302.4 g/mol
- LogP : Indicates lipophilicity, which is crucial for understanding the compound's bioavailability and pharmacokinetics.
The structure features a naphthalene moiety linked to a carboximidamide group, which may contribute to its biological interactions.
Research indicates that compounds similar to benzenecarboximidamide can exhibit various biological activities, including:
- Anticancer Properties : Some derivatives have been shown to selectively target hypoxic tumor cells, leading to apoptosis through caspase activation and DNA damage .
- Enzyme Inhibition : Compounds in this class may act as inhibitors for specific enzymes involved in cancer progression or other diseases.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the cytotoxic effects of benzimidazole derivatives, which are structurally related to benzenecarboximidamide. The results demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines, suggesting potential applications in cancer therapy .
- Target Binding Studies :
Comparative Biological Activity Table
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Identifying how modifications in the chemical structure influence biological activity.
- In Vivo Studies : To evaluate the therapeutic efficacy and safety in animal models.
- Mechanistic Studies : Understanding the detailed pathways through which these compounds exert their effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
